2-Ethyl-1,3-dioxane
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Overview
Description
2-Ethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It belongs to the class of 1,3-dioxanes, which are six-membered cyclic acetals. These compounds are known for their stability and are often used as protective groups in organic synthesis .
Preparation Methods
2-Ethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, often utilizing more efficient catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-Ethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Deprotection: The acetal group can be removed by acid-catalyzed transacetalization or hydrolysis in aqueous acid.
Scientific Research Applications
2-Ethyl-1,3-dioxane has various applications in scientific research:
Chemistry: It is used as a protective group for carbonyl compounds in organic synthesis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-dioxane involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions during synthetic processes . This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other acetal structures .
Comparison with Similar Compounds
2-Ethyl-1,3-dioxane can be compared with other similar compounds such as:
1,3-Dioxolane: A five-membered cyclic acetal with similar protective properties but less stability compared to 1,3-dioxanes.
1,4-Dioxane: A six-membered ring with two oxygen atoms, used as a solvent but with different chemical properties.
2-Ethyl-5,5-dimethyl-1,3-dioxane: A derivative with additional methyl groups, used in specific industrial applications.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-ethyl-1,3-dioxane |
InChI |
InChI=1S/C6H12O2/c1-2-6-7-4-3-5-8-6/h6H,2-5H2,1H3 |
InChI Key |
YYSCEOFBYTXZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1OCCCO1 |
Origin of Product |
United States |
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